Losartan Isomer Impurity, Potassium Salt

Description

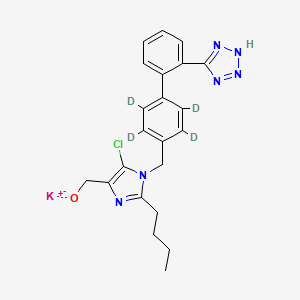

Losartan Isomer Impurity, Potassium Salt (CAS: 860644-28-6), also known as Isolosartan or Losartan 5-Chloro Isomer, is a critical impurity in Losartan Potassium formulations. It is structurally related to the active pharmaceutical ingredient (API) Losartan Potassium (CAS: 124750-99-8), a non-peptide angiotensin II receptor antagonist used for hypertension treatment . This impurity arises during synthesis due to positional isomerism, specifically the migration of the chlorine atom from the 4- to the 5-position on the imidazole ring (Figure 1) .

Propriétés

IUPAC Name |

potassium;[2-butyl-5-chloro-1-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1/i9D,10D,11D,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEUZWUCMDLLLJ-OKYQSVLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)C[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2Cl)C[O-])CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClKN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857944 | |

| Record name | Potassium (2-butyl-5-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860644-28-6 | |

| Record name | Potassium (2-butyl-5-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

This method, detailed in CN113372338A , involves alkylating losartan potassium using alkyl halides (R-X) under basic conditions. The general reaction pathway is:

Key Steps :

-

Alkylation : Losartan potassium reacts with alkylating agents (e.g., methyl iodide, n-butyl iodide) in acetone or dichloromethane, using potassium carbonate as a base.

-

Acid Treatment : Glacial acetic acid adjusts the pH to 4–5, precipitating the crude product.

-

Recrystallization : Acetone reflux and cooling yield pure impurity.

Optimization Parameters

Data from patent examples reveal critical variables affecting yield and purity:

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| n-Butyl iodide | K₂CO₃ | Acetone | 10 → Room | 7 | 82.3 | 99.9 |

| Methyl iodide | K₂CO₃ | Acetone | 10 → Room | 6 | 32.1 | 99.9 |

Notable Observations :

-

Larger alkyl groups (e.g., n-butyl) exhibit higher yields due to reduced steric hindrance.

-

Acid selection (e.g., acetic acid) prevents over-protonation, preserving imidazole ring integrity.

Stereoselective Synthesis from Imidazole Intermediates

Reaction Pathway

CN113929666A outlines a multi-step synthesis starting from 2-n-butyl-4-imidazole aldehyde:

Critical Steps :

-

Reduction : NaBH₄ or LiAlH₄ reduces aldehyde (VI) to alcohol (V) in methanol.

-

Addition : Compound V reacts with biphenyl tetrazole derivative (IV) in DMF/K₂CO₃, exploiting steric hindrance to favor N1-attack.

-

Chlorination : N-Chlorosuccinimide (NCS) introduces chlorine at position 5.

-

Deprotection : Sulfuric acid removes trityl groups, followed by NaOH neutralization.

Process Efficiency

Example 3 data highlights optimal conditions:

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Reduction (VI→V) | LiAlH₄ | Methanol | 0 → 30 | 75 | - |

| Addition (V→III) | K₂CO₃ | DMF | Room | 85 | - |

| Chlorination (III→II) | NCS, Et₃N | CH₂Cl₂ | 0 → Room | 85 | - |

| Deprotection (II→I) | H₂SO₄, NaOH | H₂O/EtOAc | Room | 95 | 98 |

Advantages :

Comparative Analysis of Methods

Key Considerations :

-

Alkylation is preferred for bulk production due to shorter steps and superior purity.

-

Stereoselective synthesis is vital for analytical standards requiring precise stereochemistry.

Recrystallization and Purification

Both methods employ recrystallization to achieve pharmacopeial standards:

Analyse Des Réactions Chimiques

Types of Reactions: Losartan Isomer Impurity, Potassium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

Chemistry: Losartan Isomer Impurity, Potassium Salt is used as a reference standard in analytical chemistry to ensure the purity and quality of Losartan formulations .

Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of Losartan and its impurities .

Medicine: In medical research, it helps in understanding the safety and efficacy of Losartan by identifying and quantifying its impurities .

Industry: Industrially, it is used in the quality control and validation of Losartan production processes .

Mécanisme D'action

Losartan Isomer Impurity, Potassium Salt exerts its effects by blocking the angiotensin II receptor, specifically the AT1 receptor. This action prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The molecular targets involved include the AT1 receptor found in various tissues such as vascular smooth muscle and the adrenal gland .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Key structural analogs and impurities of Losartan Potassium include:

Figure 1 : Positional isomerism in Losartan Isomer Impurity (5-chloro vs. 4-chloro in Losartan).

Physicochemical Properties

- Solubility : Losartan Potassium is highly water-soluble (≥50 mg/mL), whereas its isomer shows reduced solubility due to altered hydrophilicity .

- Stability : The isomer exhibits similar pH-dependent degradation pathways but forms distinct byproducts under oxidative stress .

- Chromatographic Behavior : Reverse-phase HPLC methods (C18 columns, mobile phase: acetonitrile-phosphate buffer) effectively separate the isomer from Losartan (retention time difference: ~2–3 minutes) .

Activité Biologique

Losartan isomer impurity, potassium salt, is a compound related to losartan potassium, an angiotensin II receptor antagonist primarily used in the treatment of hypertension. This article explores the biological activity of this impurity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Losartan and Its Impurities

Losartan potassium (DuP 753) is recognized for its selective blockade of the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure and fluid balance. The compound exhibits a high affinity for the AT1 receptor, effectively preventing angiotensin II from exerting its physiological effects such as vasoconstriction and aldosterone secretion . The presence of isomer impurities in pharmaceutical formulations can impact both efficacy and safety, necessitating thorough analysis and understanding.

The primary mechanism by which losartan functions involves competitive inhibition of the AT1 receptor. This blockade leads to several downstream effects:

- Vasodilation : Reduces vascular resistance.

- Decreased Aldosterone Secretion : Lowers sodium retention and blood volume.

- Inhibition of Sympathetic Nervous System Activity : Reduces heart rate and cardiac output.

The structural isomerism associated with losartan introduces variations in binding affinity and receptor selectivity, which may influence the pharmacokinetics and pharmacodynamics of the drug .

Pharmacokinetics

Losartan's systemic bioavailability is approximately 33%, with peak plasma concentrations reached within one hour post-administration. The active metabolite formed from losartan undergoes further metabolism, with about 14% of an administered dose being converted into this metabolite . The volume of distribution is approximately 34 liters, indicating extensive tissue distribution.

| Parameter | Value |

|---|---|

| Systemic Bioavailability | ~33% |

| Peak Plasma Concentration | 1 hour |

| Volume of Distribution | 34 liters |

| Metabolite Conversion Rate | 14% |

Toxicology and Safety Profile

Losartan has been generally well-tolerated in clinical settings. However, side effects such as hyperkalemia (elevated potassium levels) have been reported in a small percentage of patients. In clinical trials involving hypertensive patients, hyperkalemia occurred in approximately 1.5% of cases . Notably, patients with renal impairment are at a higher risk for adverse effects.

Research Findings on Losartan Isomer Impurity

Recent studies have highlighted the degradation pathways and biological implications of losartan and its impurities:

- Sonochemical Degradation : Research indicates that advanced oxidation processes can effectively degrade losartan in fresh urine, converting it into non-toxic products. This process primarily affects the imidazole moiety of losartan, which is susceptible to radical attack .

- Stability Indicating Methods : A validated HPLC method has been developed for simultaneous analysis of losartan and its impurities. This method ensures quality control in pharmaceutical preparations by identifying related impurities that may arise during synthesis or storage .

Clinical Study on Pediatric Patients

A clinical study involving pediatric patients aged 6 to 16 years demonstrated that losartan effectively lowered blood pressure in a dose-dependent manner across different weight groups. The study also highlighted variations in pharmacokinetics based on age and weight, reinforcing the need for tailored dosing strategies .

Impurity Analysis

A comprehensive analysis identified eleven related impurities associated with losartan potassium. Among these, one significant impurity was characterized through HPLC methods to ensure accurate quantification and assessment of safety profiles in pharmaceutical formulations .

Q & A

Basic: How is Losartan Isomer Impurity, Potassium Salt identified and quantified in pharmaceutical formulations?

Methodological Answer:

Identification and quantification typically employ stability-indicating HPLC methods with optimized retention times and normalized peak area calculations. For example:

- Column: Use a C18 column (5 µm particle size) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in gradient elution.

- Detection: UV absorbance at 209 nm (λmax for Losartan Potassium) .

- Quantification: Apply the formula:

\text{% Impurity} = \frac{100 \times (C_S / C_U) \times (r_i / r_S)}{100}

where and are standard and test solution concentrations, and are impurity and Losartan peak responses .

Data Reference: Relative retention times (RRT) for dimeric impurities (e.g., 1-H-Dimer at RRT 2.4, 2-H-Dimer at RRT 2.9) help distinguish isomers from other degradation products .

Basic: What are the regulatory limits for this compound in drug substances?

Methodological Answer:

According to the United States Pharmacopeia (USP) , the acceptance criteria are:

- Individual unspecified impurity: ≤0.2% (w/w).

- Total impurities: ≤1.0% (w/w), including specified impurities like dimers and isomers .

Validation Requirement: Analytical methods must demonstrate specificity, accuracy (recovery 98–102%), and precision (RSD <2%) across the linear range (0.1–10 µg/mL) .

Advanced: What mechanistic pathways lead to the formation of Losartan Isomer Impurity during synthesis or storage?

Methodological Answer:

Isomerization occurs via:

- Acidic Hydrolysis: Exposure to 1M HCl at 70°C induces degradation, forming dimeric impurities (e.g., Impurity E). Protonation of the imidazole ring facilitates nucleophilic attack, leading to tetrazole-linked dimers .

- Oxidative Stress: Free radicals promote rearrangement of the biphenyl-tetrazole moiety, generating stereoisomers.

Key Data: Impurity E (major dimer) accounts for >50% of total degradation products under acidic conditions (Table 9 in ).

Advanced: How can multivariate experimental design optimize the detection of Losartan-related impurities?

Methodological Answer:

A full factorial design reduces experimental runs while evaluating critical parameters:

- Factors: pH (6.8–7.8), buffer strength (50–100 mM), and organic modifier (acetonitrile vs. methanol).

- Response Variables: Peak resolution, tailing factor, and runtime.

Case Study: A study using this approach achieved 99.5% recovery for Losartan Isomer Impurity with RSD <1.5% .

Advanced: What analytical challenges arise in distinguishing Losartan Isomer Impurity from other dimeric impurities?

Methodological Answer:

Challenges include:

- Co-elution: Overlapping peaks due to structural similarity (e.g., 1-H-Dimer vs. 2-H-Dimer).

- Resolution: Use high-resolution mass spectrometry (HRMS) to differentiate isomers via exact mass (e.g., m/z 923.2 for [M+H]⁺ of dimer vs. 922.1 for isomer).

Reference Data: Structural elucidation via NMR (¹H, ¹³C) confirms differences in tetrazole linkage positions .

Advanced: How are reference standards for Losartan Isomer Impurity prepared and validated?

Methodological Answer:

Synthesis and Standardization:

- Synthesis: Triphenylmethanol derivatives are synthesized via Grignard reactions, followed by purification (>99.5% HPLC purity).

- Validation: Certify against pharmacopeial standards (USP/EP) using FTIR, DSC (melting point 210–215°C), and XRPD (crystalline form) .

Traceability: Batch-specific certificates include uncertainty budgets (±0.3% for purity) .

Advanced: What methods detect mutagenic impurities like azido compounds in Losartan formulations?

Methodological Answer:

LC-MS/MS Method:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.